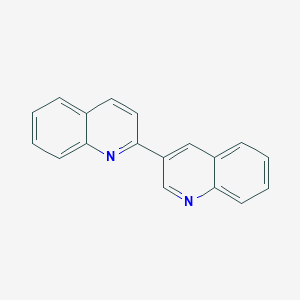

2,3'-Biquinoline

説明

Significance of Biquinoline Scaffolds in Advanced Chemical Research

Biquinoline scaffolds are fundamental structural frameworks that have garnered considerable attention in various fields of chemical research. nih.gov Their utility stems from the rigid, planar structure and the presence of two nitrogen atoms, which can act as effective coordination sites for metal ions. This has made them particularly valuable in coordination chemistry and materials science.

The ability of biquinolines to act as bidentate ligands, chelating to metal centers, is a cornerstone of their significance. While the 2,2'-isomer is most famous for this property, the general biquinoline framework allows for the synthesis of a wide array of metal complexes. These complexes are investigated for applications ranging from catalysis to the development of materials with specific electronic or photophysical properties. aau.edu.etsqu.edu.om For instance, derivatives such as 2,2′-biquinoline-4,4′-dicarboxylic acid are used to construct metal-organic frameworks (MOFs), which are highly porous materials with potential uses in gas storage and heterogeneous catalysis. nih.govcore.ac.uk

In materials science, biquinoline-containing polymers are explored for their thermal stability and potential use in creating specialized membranes. researchgate.net The inherent luminescence of some biquinoline derivatives and their metal complexes also makes them candidates for optical materials and sensors. aau.edu.etcore.ac.uk The design possibilities afforded by modifying the quinoline rings allow for the fine-tuning of the electronic and physical properties of these advanced materials. researchgate.net

Furthermore, the quinoline core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. researchgate.net Consequently, biquinoline derivatives are also investigated for their potential as therapeutic agents. Research has shown that bisquinoline compounds can exhibit enhanced potency against certain strains of malaria compared to their single-ring counterparts, which has spurred interest in their design and synthesis. dut.ac.za

Overview of Academic Research Trajectories for 2,3'-Biquinoline Compounds

Academic research on this compound has primarily concentrated on developing novel synthetic routes to access this specific isomeric scaffold and exploring the functionalization and potential applications of its derivatives.

One significant research trajectory has been the creation of efficient synthetic methodologies. A recently developed iron-catalyzed three-component annulation reaction provides a direct pathway to synthesize diverse 2,3'-biquinolines. researchgate.net This method utilizes readily available starting materials, with N,N-dimethylacetamide (DMA) serving not only as a solvent but also as a one-carbon source. researchgate.net Another novel method involves the cyclization of β-(2-quinolyl)-2-aminostyrenes with acid amides under Vilsmeier reaction conditions to form the this compound core. osi.lv

Table 1: Selected Synthetic Methodologies for this compound Scaffolds

| Method | Key Reactants | Catalyst/Reagents | Significance |

|---|---|---|---|

| Three-Component Annulation | 2-Methyl azaarenes, Anthranils, N,N-dimethylacetamide (DMA) | FeCl₃, (NH₄)₂S₂O₈ | Utilizes an inexpensive iron catalyst and DMA as a C1 source for a one-pot synthesis. researchgate.net |

Further research focuses on the subsequent modification of the this compound skeleton. Studies have reported methods for the synthesis of bromo and chloro derivatives, demonstrating pathways to functionalize the core structure for further chemical transformations. osi.lv

A key area of investigation for these derivatives is in medicinal chemistry. Researchers have synthesized Schiff bases bearing a 2',6-dichloro-2,3'-biquinoline moiety and evaluated their anticonvulsant potential. connectjournals.com In these studies, certain compounds showed significant protection against chemically-induced convulsions in preclinical models, highlighting a potential therapeutic application for this scaffold. connectjournals.com

Table 2: Anticonvulsant Activity of Selected 2',6-dichloro-[this compound]-4-carbohydrazide Derivatives

| Compound ID | Substituent on Benzylidene Ring | Activity (Subcutaneous Pentylenetetrazole Model) |

|---|---|---|

| 6a | 4-Hydroxy | Showed protection against convulsions at 30 mg/kg. connectjournals.com |

| 6c | 4-Chloro | Showed protection against convulsions at 30 mg/kg. connectjournals.com |

| 6e | 4-Nitro | Showed protection against convulsions at 30 mg/kg. connectjournals.com |

These research trajectories, from fundamental synthesis to the exploration of biological activity, illustrate the focused academic effort to understand and utilize the unique chemical properties of the this compound scaffold.

特性

CAS番号 |

612-81-7 |

|---|---|

分子式 |

C18H12N2 |

分子量 |

256.3 g/mol |

IUPAC名 |

2-quinolin-3-ylquinoline |

InChI |

InChI=1S/C18H12N2/c1-4-8-17-13(5-1)9-10-18(20-17)15-11-14-6-2-3-7-16(14)19-12-15/h1-12H |

InChIキー |

GGXQYMJZWYEQNN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3 |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3 |

製品の起源 |

United States |

Synthetic Methodologies for 2,3'-biquinoline and Its Derivatives

Conventional Synthetic Routes to Biquinolines

Traditional approaches to biquinoline synthesis often involve multi-step sequences or one-pot reactions that, while foundational, may have limitations in terms of efficiency and substrate scope.

Multi-step Reaction Sequences for Biquinoline Synthesis

A Fe-catalyzed three-component strategy has been developed for the synthesis of 2,3′-biquinolines from readily available 2-methyl quinolines, anthranils, and N,N-dimethylacetamide (DMA). researchgate.net This annulation procedure involves C(sp³)–H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation steps, with DMA acting as both a solvent and a methylene synthon. researchgate.net

One-Pot Synthesis Approaches for Substituted Biquinolines

To improve efficiency, one-pot syntheses have been developed. These methods combine multiple reaction steps in a single reaction vessel, avoiding the need for intermediate isolation and purification. wikipedia.org A notable one-pot method for synthesizing 1′-alkyl-1′,4′-dihydro-2,3′-biquinolyl-4′-thiones involves the reduction of 1-alkyl-3-(2-quinolyl)quinolinium halides with sodium borohydride, followed by thiolation. researchgate.net The resulting thiones can then be oxidized to the corresponding 1′-alkyl-1′,4′-dihydro-2,3′-biquinolyl-4′-ones in nearly quantitative yields. researchgate.net Additionally, a metal-free, one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines has been described, showcasing the versatility of this approach for different heterocyclic systems. beilstein-journals.org

Modern Synthetic Strategies

Contemporary synthetic methods leverage advances in catalysis and reaction design to provide more efficient and selective routes to 2,3'-biquinoline and its derivatives. These strategies often offer advantages in terms of atom economy, step economy, and the ability to introduce molecular complexity in a controlled manner.

Metal-Catalyzed Coupling Reactions in Biquinoline Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. acs.org Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of biquinolines. One such method involves the Pd(dppf)Cl2 ⋅ CH2Cl2-catalyzed cross-coupling of haloquinolines with bis(pinacolato)diboron. researchgate.net This reaction proceeds through the in-situ generation of heteroarylboronates, which then undergo homocoupling to produce biquinolines in good to excellent yields. researchgate.net Nickel-catalyzed cross-coupling reactions have also emerged as a viable alternative to more expensive palladium catalysts. mdpi.com

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(dppf)Cl2 ⋅ CH2Cl2 / Bis(pinacolato)diboron | Haloquinolines | Biquinolines | Good to Excellent | researchgate.net |

| Fe Catalyst | 2-Methyl Quinolines, Anthranils, DMA | 2,3'-Biquinolines | Not specified | researchgate.net |

| Cu(BF4)2·6H2O | Benzylic Azides, Alkenes | Biquinolinium Salts | Not specified | rsc.org |

Cascade and Tandem Reactions for Biquinoline Derivatives

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one. wikipedia.org This approach allows for the rapid construction of complex molecules from simple starting materials in a single operation. wikipedia.orgacs.org A rhodium(III)-catalyzed cascade reaction of N-aryl amidines with two molecules of a CF3-ynone has been developed for the synthesis of CF3- and alkynyl-substituted quinoline derivatives. rsc.org This process involves a cascade of aryl alkenylation, alkenyl alkynylation, and intramolecular condensation. rsc.org Another example is a copper-catalyzed cascade annulation of heterocumulenes, alkynes, and diaryliodonium salts to produce various quinoline derivatives. acs.org

Asymmetric Synthesis Approaches for Chiral Biquinolines

The synthesis of chiral biquinolines is of significant interest due to their potential applications as chiral ligands in asymmetric catalysis. researchgate.net Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds. researchgate.net One approach involves the use of chiral ligands containing quinoline motifs to control the stereochemical outcome of a reaction. researchgate.netscilit.com For instance, chiral bipyridine and biquinoline ligands have been synthesized enantioselectively using a Mn-salen catalyzed asymmetric epoxidation as a key step. researchgate.net These ligands can then be used to construct chiral copper catalysts for various asymmetric transformations. researchgate.net The development of asymmetric catalytic systems, including those based on rhodium and iridium, has also been crucial for the synthesis of chiral tetrahydroisoquinolines, a related class of N-heterocycles. mdpi.com

| Catalyst Type | Reaction Type | Key Feature | Reference |

| Mn-salen | Asymmetric Epoxidation | Enantioselective synthesis of chiral biquinoline ligands | researchgate.net |

| Chiral Copper Catalyst | Various Asymmetric Transformations | Utilizes chiral biquinoline ligands | researchgate.net |

| Rhodium/Iridium Complexes | Asymmetric Hydrogenation | Synthesis of chiral N-heterocycles | mdpi.com |

Synthesis of Specifically Substituted and Bridged this compound Derivatives

Design and Synthesis of Functionalized Biquinolines (e.g., Carboxylate and Methyl Substituted)

The functionalization of the biquinoline scaffold with specific substituents, such as carboxylate and methyl groups, is crucial for tuning its chemical and physical properties for various applications.

Carboxylate Substituted Biquinolines:

The introduction of carboxylate groups into the biquinoline framework has been explored through various synthetic strategies. A series of new 2',6-dichloro-N'-(substituted-benzylidene)-[this compound]-4-carbohydrazides has been synthesized starting from 2',6-dichloro-[2,3']biquinolinyl-4-carboxylic acid hydrazide. connectjournals.comresearchgate.net This highlights a pathway to functionalized 2,3'-biquinolines bearing a carboxylate-derived moiety at the 4-position. The Doebner reaction, which involves reacting an aniline with an aldehyde and pyruvic acid, is a known method for synthesizing quinoline-4-carboxylic acids, although it can result in by-products. researchgate.net Another approach involves the Rh(II)-catalyzed reaction of indoles with halodiazoacetates, which yields ethyl quinoline-3-carboxylates through a proposed cyclopropanation-ring expansion mechanism. beilstein-journals.org This method is efficient for indoles with substituents at the 3, 4, 5, and 6 positions. beilstein-journals.org Additionally, metal-organic frameworks (MOFs) have been synthesized using 2,2'-biquinoline-4,4'-dicarboxylic acid (H₂BCA) as a ligand, demonstrating the synthesis and utility of biquinoline dicarboxylic acids. acs.org

Methyl Substituted Biquinolines:

Methyl groups can be introduced onto the biquinoline core to influence its steric and electronic properties. The synthesis of 7,7'-dimethyl-2,3'-biquinoline has been achieved through an Fe-catalyzed three-component reaction involving 2-methylquinoline, anthranilic acid, and N,N-dimethylacetamide. smolecule.com The Doebner-Miller reaction provides a general method for preparing quinolines, where substituted anilines can be used to introduce substituents onto the homocyclic ring. gfschemicals.com For instance, using a substituted aniline in this reaction can lead to a quinoline with a substituent in a specific position. gfschemicals.com To introduce methyl groups into the heterocyclic ring, precursors like crotonaldehyde (for 2-methylquinoline), α-methyl acrolein (for 3-methylquinoline), or methyl vinyl ketone (for 4-methylquinoline) can be employed. gfschemicals.com

| Substituent | Synthetic Method | Precursors | Resulting Compound Example | Reference(s) |

| Carboxylate | Multi-step synthesis | 2',6-dichloro-[2,3']biquinolinyl-4-carboxylic acid hydrazide, substituted benzaldehydes | 2',6-dichloro-N'-(substituted-benzylidene)-[this compound]-4-carbohydrazides | connectjournals.com, researchgate.net |

| Carboxylate | Rh(II)-catalyzed cyclopropanation-ring expansion | Indoles, Ethyl halodiazoacetates | Ethyl quinoline-3-carboxylates | beilstein-journals.org |

| Methyl | Fe-Catalyzed Three-Component Reaction | 2-methylquinoline, anthranilic acid, N,N-dimethylacetamide | 7,7'-dimethyl-2,3'-biquinoline | smolecule.com |

| Methyl | Doebner-Miller Reaction | Aromatic amine, α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) | 2-methylquinoline | gfschemicals.com |

Synthetic Pathways to Spatially Constrained Biquinolines (e.g., Bridged Derivatives)

Creating spatially constrained biquinolines through bridging offers a method to control the dihedral angle between the quinoline rings, which in turn influences their coordination chemistry and electronic properties. While research has focused significantly on bridged 2,2'-biquinolines, the principles can inform the synthesis of analogous this compound systems.

A series of 3,3'-bridged derivatives of 2,2'-biquinoline have been synthesized where the bridge consists of one to four methylene units or a -CH=CH- moiety. figshare.comacs.org The synthesis of these constrained ligands allows for the study of how distortion from planarity affects their properties. figshare.com As the ligands become more distorted, the electronic absorption maxima of their copper(I) complexes shift to higher energy, and their oxidation potentials increase. figshare.comacs.org An X-ray analysis of a complex with a 3,3'-tetramethylene bridge confirmed a highly distorted structure. figshare.com

The synthesis of unsymmetrically bridged salts can be accomplished by first treating the parent azaheterocycle with a slight excess of a 1-bromo-n-chloroalkane, followed by reaction with a 1,n-dihaloalkane. cdnsciencepub.com In a different approach, biquinoline-dicarboxylate-bridged bis(β-CyD) has been synthesized by treating 2,2'-biquinoline-4,4'-dicarboxylic dichloride with an excess of β-cyclodextrin, demonstrating the use of dicarboxylate linkers to form bridged structures. nankai.edu.cn

| Bridge Type | Parent Isomer | Bridge Composition | Synthetic Strategy | Key Finding | Reference(s) |

| Methylene | 2,2'-Biquinoline | -(CH₂)n- (n=1-4) | Not detailed in abstract | Distortion from planarity impacts electronic and redox properties. | figshare.com, acs.org |

| Alkenyl | 2,2'-Biquinoline | -CH=CH- | Not detailed in abstract | Distortion from planarity impacts electronic and redox properties. | figshare.com |

| Dicarboxylate | 2,2'-Biquinoline | -CO-O-(β-CyD)-O-CO- | Reaction of 2,2'-biquinoline-4,4'-dicarboxylic dichloride with β-cyclodextrin | Formation of a bridged bis(β-cyclodextrin) dimer. | nankai.edu.cn |

Reactivity and Mechanistic Investigations of 2,3'-biquinoline Compounds

Fundamental Reactivity Patterns

The reactivity of 2,3'-biquinoline is governed by the electronic properties of the two interconnected quinoline rings. The nitrogen atom in each ring is electronegative, leading to a π-electron deficient system which influences its susceptibility to electrophilic and nucleophilic attacks.

Electrophilic and Nucleophilic Substitution Reactions

The this compound system can undergo both electrophilic and nucleophilic substitution reactions. The positions of these substitutions are dictated by the electron-withdrawing nature of the nitrogen atoms, which deactivates the rings towards electrophilic attack compared to benzene. libretexts.org

Electrophilic Substitution: Electrophilic substitution on the quinoline ring is generally less facile than on benzene due to the electron-withdrawing effect of the nitrogen atom. libretexts.org When it does occur, substitution typically happens on the benzene ring portion of the quinoline nucleus rather than the nitrogen-containing ring. libretexts.org Studies on the bromination of this compound have shown that the reaction's course is dependent on the specific reaction conditions, leading to various substitution products. osi.lv For instance, lithiation of quinoline 1-oxide followed by treatment with an electrophile like benzaldehyde can lead to substitution at the 2-position. clockss.org

Nucleophilic Substitution: The π-electron deficient nature of the quinoline rings makes them susceptible to nucleophilic attack, particularly at the 2- and 4-positions. quora.com This is because the intermediate anion formed during attack at these positions is more stable. quora.com In the case of this compound derivatives, such as 2'-chloro-2,3'-biquinoline, the chlorine atom can be readily displaced by various nucleophiles, allowing for the synthesis of a wide range of functionalized derivatives. smolecule.com Similarly, organolithium compounds have been shown to react with 1'-benzyl-1',4'-dihydro-2,3'-biquinoline via nucleophilic substitution. osi.lv

Table 1: Representative Substitution Reactions of Biquinoline Derivatives

| Derivative | Reagent | Reaction Type | Product Description |

| This compound | Bromine | Electrophilic Substitution | Brominated this compound derivatives osi.lv |

| Quinoline 1-oxide | LTMP/TMEDA, Benzaldehyde | Electrophilic Substitution | 2-(α-hydroxybenzyl)quinoline 1-oxide clockss.org |

| 2'-Chloro-2,3'-biquinoline | Various Nucleophiles | Nucleophilic Substitution | Functionalized this compound derivatives smolecule.com |

| 1'-Benzyl-1',4'-dihydro-2,3'-biquinoline | Organolithium Compounds | Nucleophilic Substitution | Alkylated dihydro-biquinoline derivatives osi.lv |

Oxidation and Reduction Pathways

The this compound scaffold can undergo both oxidation and reduction reactions, which can modify the quinoline rings to form various derivatives.

Oxidation: Oxidation of biquinoline derivatives can be achieved using common oxidizing agents like potassium permanganate and chromium trioxide. smolecule.comsmolecule.com These reactions can lead to the formation of quinoline N-oxides or other oxidized functional groups depending on the specific substrate and reaction conditions. smolecule.com For example, 2'-phenyl-1',2'-dihydro-2,3'-biquinoline can be oxidized to form quinoline derivatives with different functionalities. smolecule.com

Reduction: Reduction of the biquinoline system is also a common transformation. Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently employed. smolecule.comsmolecule.com These reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives. smolecule.com For instance, 1,2-dihydroquinoline can be reduced to 1,2,3,4-tetrahydroquinoline using catalytic hydrogenation. ambeed.com Electrochemical studies on titanocene complexes with 2,2'-biquinoline have demonstrated that the biquinoline ligand can undergo multiple, reversible one-electron reduction processes. cas.cznih.gov

Table 2: Oxidation and Reduction Reactions of Biquinoline Compounds

| Starting Material | Reagent(s) | Reaction Type | Product(s) |

| 2'-Phenyl-1',2'-dihydro-2,3'-biquinoline | Potassium permanganate, Chromium trioxide | Oxidation | Oxidized quinoline derivatives smolecule.com |

| 7,7'-Dimethyl-2,3'-biquinoline derivatives | Potassium permanganate, Chromium trioxide | Oxidation | Modified functional groups smolecule.com |

| 2'-Phenyl-1',2'-dihydro-2,3'-biquinoline | Sodium borohydride, Lithium aluminum hydride | Reduction | Dihydroquinoline derivatives smolecule.com |

| 7,7'-Dimethyl-2,3'-biquinoline derivatives | Sodium borohydride, Lithium aluminum hydride | Reduction | Alcohols (from ketones/aldehydes) smolecule.com |

| 1,2-Dihydroquinoline | Catalytic Hydrogenation | Reduction | 1,2,3,4-Tetrahydroquinoline ambeed.com |

Key Named Reactions in Biquinoline Chemistry

Several named reactions are pivotal in the synthesis and functionalization of biquinoline frameworks.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction has proven to be a valuable tool for the synthesis of biquinoline systems. dut.ac.za This reaction can be used to construct the bisquinoline core from appropriate precursors. dut.ac.za For instance, a method has been developed for the synthesis of 2,3'-biquinolines based on the reaction of β-(2-quinolyl)-2-aminostyrenes with acid amides under Vilsmeier conditions. osi.lv Furthermore, the Vilsmeier reaction has been utilized in the synthesis of 3-hetarylquinolines and their 1,4-dihydro derivatives, which are related to the biquinoline series. scilit.comresearchgate.net

Claisen Rearrangement: The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving the smolecule.comsmolecule.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orglibretexts.orgbyjus.com This reaction, typically requiring heat, proceeds through a concerted pericyclic mechanism. wikipedia.orglibretexts.org While direct examples of the Claisen rearrangement on a this compound core are not prevalent in the provided search results, its application in forming unsaturated carbonyl compounds and its variations like the Johnson-Claisen and Ireland-Claisen rearrangements highlight its potential utility in modifying biquinoline precursors bearing allyl ether functionalities. libretexts.orgbyjus.com The reaction is known to be accelerated by polar solvents. byjus.com

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for controlling product formation and designing new synthetic routes.

Regioselectivity Studies in Biquinoline Transformations

Regioselectivity is a key aspect of reactions involving the biquinoline scaffold. The substitution pattern on the biquinoline rings significantly influences the outcome of chemical transformations.

Investigations into the bromination of this compound have highlighted the importance of regioselectivity in electrophilic substitution reactions. osi.lv The precise positions of bromination are dependent on the reaction conditions. osi.lv Furthermore, computational methods can be employed to predict the regioselectivity of reactions, as suggested by the use of NMR to confirm regioselectivity in transformations of this compound 1'-oxide. In the synthesis of quinoline derivatives from indoles, the substitution pattern of the indole substrate has a significant effect on the chemo- and regioselectivity of the reaction. beilstein-journals.org The nature of substituents in triketone precursors has also been shown to control the regiochemistry of pyrazole and pyridazinone formation. nih.gov

Carbometalation Mechanisms in Biquinoline Synthesis

Carbometalation, the addition of an organometallic reagent across a carbon-carbon multiple bond, is a versatile strategy in organic synthesis. wikipedia.org While direct carbometalation on the this compound ring system itself is not detailed, the principles of this reaction are relevant to the synthesis of its precursors and derivatives.

Understanding Mechanistic Aspects of Catalytic Processes Involving Biquinolines

The role of biquinoline ligands in transition metal catalysis is multifaceted, influencing the stability, activity, and selectivity of the catalyst. Mechanistic studies, employing a combination of kinetic analysis, spectroscopy, and computational modeling, have shed light on how these ligands mediate complex chemical transformations.

Palladium-Catalyzed Aerobic Oxidation

In the field of palladium-catalyzed aerobic oxidation, biquinoline ligands have been investigated as robust alternatives to ligands like neocuproine, which are prone to oxidative degradation. nsf.govnih.gov Studies on the aerobic oxidation of polyols have been particularly revealing. When 2,2'-biquinoline (L2) was used as a ligand in the palladium-catalyzed aerobic oxidation of 1,2-propanediol, it led to a threefold increase in turnover number (TON) compared to its neocuproine (L1) counterpart, demonstrating superior stability. nsf.govnih.gov

However, this enhanced stability came at the cost of a much slower reaction rate. nih.gov Mechanistic investigations identified the cause of this rate inhibition: the formation and precipitation of an insoluble and catalytically inactive trinuclear palladium species, [(L2Pd)₃(μ-O)₂]²⁺, which was characterized by high-resolution electrospray ionization mass spectrometry. nsf.govnih.gov This finding underscored a critical structure-activity relationship.

To overcome this limitation, a mechanism-guided design approach was employed. nsf.govnih.gov Density functional theory (DFT) calculations predicted that introducing bulky substituents onto the biquinoline framework would sterically hinder the formation of the inactive trinuclear complex. nih.gov This led to the synthesis of 7,7′-di-tert-butyl-2,2′-biquinoline (L3). As predicted, the palladium complex with this modified ligand, [(L3)Pd(μ-OAc)₂]₂[OTf]₂, proved to be both robust and rapid, combining the high turnover numbers of the biquinoline system with the fast kinetics of the original neocuproine system. nsf.govnih.gov

| Ligand (L) | Catalyst System | Substrate | Conversion (%) | Yield (%) | Selectivity (%) | Reaction Time (h) | Key Mechanistic Insight |

|---|---|---|---|---|---|---|---|

| Neocuproine (L1) | [(L1)Pd(μ-OAc)]₂[OTf]₂ | 1,2-propanediol | ~90 | ~86 | ~95 | <25 | Fast rate, but ligand is oxidatively unstable. nsf.govnih.gov |

| 2,2'-Biquinoline (L2) | [(L2)Pd(μ-OAc)]₂[OTf]₂ | 1,2-propanediol | 94 | 86 | 91 | 25 | Slow rate due to formation of inactive (L2Pd)₃(μ-O)₂²⁺ species. nsf.govnih.gov |

| 7,7'-di-tert-butyl-2,2'-biquinoline (L3) | [(L3)Pd(μ-OAc)]₂[OTf]₂ | 1,2-propanediol | >95 | >90 | >95 | <25 | Steric bulk prevents inactive trimer formation, leading to a fast and robust catalyst. nsf.govnih.gov |

Ruthenium-Catalyzed Transfer Hydrogenation

Manganese-Catalyzed Electrocatalytic CO₂ Reduction

In the realm of electrocatalysis, manganese tricarbonyl complexes with 2,2'-biquinoline (bqn) ligands have been studied for the reduction of carbon dioxide. osti.gov A comparative study involving related ligands like 2,2'-bipyridyl (bpy) and 1,10-phenanthroline (phen) revealed the distinct role of the biquinoline ligand. osti.gov The extended π-conjugation and increased steric bulk of the bqn ligand significantly influence the redox properties of the complex. osti.gov These combined electronic and steric effects hinder the formation of manganese-manganese dimers, which is a deactivation pathway for related catalysts. osti.gov Instead, the bqn complex favors a concerted two-electron ECE (electrochemical-chemical-electrochemical) mechanism for the generation of the active catalyst. osti.gov

Asymmetric Catalysis

Axially chiral biquinoline derivatives, such as (S)-3,3'-Dimethyl-2,2'-biquinoline N,N'-dioxide, have emerged as powerful organocatalysts in enantioselective synthesis. nih.gov This catalyst has been successfully used in the allylation of aldehydes with allyltrichlorosilanes, producing homoallylic alcohols with high diastereoselectivities and enantioselectivities (up to 92% ee). nih.gov The N-oxide functional groups are crucial for activating the silicon reagent, and the chiral backbone of the biquinoline derivative creates a stereochemically defined environment that dictates the facial selectivity of the nucleophilic attack on the aldehyde. nih.gov

Coordination Chemistry of 2,3'-biquinoline As a Ligand

Biquinoline as a Ligand Framework (e.g., Bidentate N,N'-Donor Characteristics)

2,3'-Biquinoline, like its more commonly studied isomer 2,2'-biquinoline, can function as a bidentate N,N'-donor ligand, coordinating to a metal center through the nitrogen atoms of its two quinoline rings. However, the 2,3'-linkage introduces significant steric constraints compared to the 2,2'-isomer. This steric hindrance arising from the proximity of the hydrogen atom at the 2'-position of one quinoline ring and the nitrogen atom of the other can influence the coordination geometry and the stability of the resulting metal complexes.

The nitrogen atoms in the quinoline rings act as electron-pair donors, enabling the formation of chelate rings with metal ions. The planarity of the biquinoline ligand system can be distorted upon coordination, affecting the electronic properties and reactivity of the complex. The ability of the biquinoline framework to participate in π-stacking interactions also plays a role in the stabilization of the crystal structures of its metal complexes.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized by various spectroscopic techniques to elucidate their structure and bonding.

A variety of transition metal complexes incorporating biquinoline ligands have been synthesized and studied.

Ruthenium(II) and Osmium(II): Ruthenium(II) complexes of the type [Ru(bpy)₂L]²⁺ and RuL₃²⁺ (where L is a bridged 2,2'-biquinoline derivative) have been prepared. osti.gov The steric crowding in these complexes influences their coordination geometry. osti.gov The electronic absorption spectra of these complexes are sensitive to the ligand's delocalizing ability and steric effects. osti.gov For instance, in a series of [Ru(tpy)(NN)(py)]²⁺ complexes, where NN is a bipyridine-type ligand, the use of the sterically bulky 2,2'-biquinoline (biq) ligand was found to increase the quantum yield of pyridine dissociation by two to three orders of magnitude compared to less bulky ligands. nih.gov This is attributed to the distortion of the pseudo-octahedral geometry, which stabilizes the dissociative triplet ligand field state. nih.gov Dichlorodicarbonyl(2,2'-biquinoline)ruthenium(II) has been synthesized by reacting 2,2'-biquinoline with [Ru(CO)₂Cl₂]n. scispace.com

Copper(I): Copper(I) forms complexes with 2,2'-biquinoline, and their properties are influenced by the geometry imposed by the ligand. acs.org For example, a series of CuL₂ complexes with 3,3'-bridged derivatives of 2,2'-biquinoline have been synthesized. acs.org The electronic absorption maxima for the metal-to-ligand charge-transfer (MLCT) transition in these complexes shift to higher energy as the ligands become more distorted from planarity. acs.org A three-dimensional supramolecular Cu(I) complex, [Cu(biq)Cl], has been synthesized and found to contain two-dimensional layers linked by C-H···Cl interactions. researchgate.net The copper center in this complex adopts a distorted trigonal planar geometry. researchgate.net The molecular and crystal structures of di-μ2-iodido-bis[(2,2′-biquinoline-κ2N,N′)copper(I)] have also been determined, showing a distorted tetrahedral geometry around the copper atom. iucr.org

Palladium(II): Palladium(II) forms square-planar complexes with biquinoline ligands. For example, (2,2'-Biquinoline-κ²N,N')dichloropalladium(II) features a distorted cis-square-planar coordination geometry. nih.gov Similarly, the Pd(II) ion in (2,2′-Biquinoline-κ²N,N′)dibromidopalladium(II) is four-coordinated in a distorted square-planar environment. nih.gov Dinuclear palladium(I) complexes with 2,2'-biquinoline and isocyanide ligands have also been reported, such as [Pd₂(µ-RNC)₂(bquin)₂][PF₆]₂. rsc.org Mixed-ligand complexes of palladium(II) containing 2,2'-biquinoline and other ligands like 4-toluenesulfonyl-L-amino acid dianions have been synthesized and characterized. nih.govtandfonline.com

Zinc(II), Cadmium(II), and Mercury(II): Complexes of Zn(II), Cd(II), and Hg(II) with 2,2'-biquinoline have been synthesized. scielo.org.co For instance, (2,2'-Biquinoline-κ²N,N')dichlorozinc(II) exhibits a distorted tetrahedral geometry. nih.gov The crystal structure of (2,2′-Biquinoline-κ²N,N′)dibromidozinc(II) also shows a distorted tetrahedral configuration. iucr.org The crystal structure of [Hg(bq)(SCN)₂] (where bq is 2,2'-biquinoline) has been determined to have a distorted tetrahedral environment around the mercury atom. researchgate.net

Tungsten(0): Tetracarbonyl derivatives of molybdenum and tungsten with 2,2'-biquinoline, M(CO)₄(biq), have been synthesized by reacting M(CO)₆ with the ligand. researchgate.netresearchgate.net The infrared spectra of these complexes indicate a local C₂ᵥ symmetry. The UV-visible spectra show metal-to-ligand charge-transfer (MLCT) transitions. researchgate.net

Table 1: Selected Spectroscopic Data for this compound Metal Complexes

| Complex | Spectroscopic Technique | Key Findings |

|---|---|---|

| [Ru(tpy)(biq)(py)]²⁺ | UV-Vis Spectroscopy | Increased quantum yield of pyridine dissociation due to steric bulk of the biq ligand. nih.gov |

| [Cu(2e)₂]⁺ (2e = tetramethylene-bridged 2,2'-biquinoline) | Cyclic Voltammetry | Most difficult to oxidize among a series of bridged biquinoline complexes. acs.org |

| [PdBr₂(C₁₈H₁₂N₂)] | IR Spectroscopy | Characterized along with other techniques. |

| [W(CO)₄(biq)] | IR and UV-Vis Spectroscopy | IR spectra show C₂ᵥ local symmetry; UV-Vis spectra show MLCT bands. researchgate.net |

| [La₂(Hbqda)₂(bqda)₂(phen)]n | FTIR Spectroscopy | Confirmed complexation through COO⁻ symmetric and asymmetric stretching peaks. researchgate.net |

Lanthanide complexes with derivatives of biquinoline have been synthesized, often utilizing carboxylate-functionalized ligands to create coordination polymers. For example, two new lanthanide coordination complexes with 2,2'-biquinoline-4,4'-dicarboxylic acid (H₂bqda) and 1,10-phenanthroline (phen), [La₂(Hbqda)₂(bqda)₂(phen)]n and [Gd(bqda)₁.₅(phen)]n, were synthesized hydrothermally. researchgate.netcore.ac.uk The thermal stability of these complexes is attributed to the formation of stable polymeric structures and π-π stacking interactions. core.ac.uk A series of eight new lanthanide complexes with 2,2'-biquinoline-4,4'-dicarboxylate (bqdc²⁻) have been prepared, exhibiting diverse structural motifs, including 2D layered frameworks and 3D metal-organic frameworks. rsc.org Lanthanide(III) bromide complexes with 2,2'-biquinoline mono N-oxide have also been prepared and characterized. orientjchem.org

Transition Metal Complexes with Biquinoline Ligands (e.g., Ru(II), Os(II), Cu(I), Pd(II), Zn(II), Cd(II), Hg(II), W(CO)4)

Structural Elucidation of Biquinoline Metal Complexes

The precise three-dimensional arrangement of atoms in biquinoline metal complexes is crucial for understanding their properties and reactivity. X-ray crystallography is the primary tool for this purpose.

Single-crystal X-ray diffraction has been instrumental in determining the molecular and crystal structures of numerous metal complexes of biquinoline and its derivatives.

Palladium(II) Complexes: The crystal structure of (2,2'-Biquinoline-κ²N,N')dichloropalladium(II) revealed a distorted cis-square-planar geometry around the Pd(II) atom. nih.gov Similarly, the structure of (2,2′-Biquinoline-κ²N,N′)dibromidopalladium(II) confirmed a distorted square-planar environment with the two nitrogen atoms of the chelating biquinoline ligand and two cis-bromine anions. nih.gov

Copper(II) and Zinc(II) Complexes: In contrast to the palladium complex, the corresponding copper(II) and zinc(II) dichloro complexes, [CuCl₂(C₁₈H₁₂N₂)] and [ZnCl₂(C₁₈H₁₂N₂)], both adopt a distorted tetrahedral geometry. nih.gov

Tungsten(0) Complex: The crystal structure of W(CO)₄(2,2'-biquinoline) has been determined, providing detailed information on bond lengths and angles. researchgate.net

Lanthanide Complexes: X-ray crystallography has been used to characterize the structures of lanthanide coordination polymers with 2,2'-biquinoline-4,4'-dicarboxylate, revealing complex 2D and 3D frameworks. rsc.orgresearchgate.net For example, a two-dimensional metal-organic framework [Zn(bqdc)]n (bqdc = 2,2′-biquinoline-4,4′-dicarboxylate) was shown to have a 2D zig-zag network. researchgate.net

The analysis of coordination geometry and dihedral angles from crystal structures provides insights into the steric effects of the this compound ligand.

In the dichloropalladium(II), -copper(II), and -zinc(II) complexes of 2,2'-biquinoline, the dihedral angles between the N-M-N and Cl-M-Cl planes are significantly different, reflecting the different coordination geometries: 14.53(13)° for the distorted square-planar Pd(II) complex, and 65.42(15)° and 85.19(9)° for the distorted tetrahedral Cu(II) and Zn(II) complexes, respectively. nih.gov

In (2,2′-Biquinoline-κ²N,N′)dibromidopalladium(II), the biquinoline ligand itself is not planar, with a dihedral angle of 17.2(2)° between the quinoline systems. nih.gov The tight N1-Pd1-N2 chelate angle of 78.90(15)° is a major contributor to the distortion from ideal square-planar geometry. nih.gov

The distortion from planarity in bridged 2,2'-biquinoline ligands has been shown to correlate with the electronic properties of their copper(I) complexes. acs.org

Analysis of Coordination Geometry and Dihedral Angles

Electronic Structure and Bonding in Biquinoline Metal Complexes

The electronic properties of metal complexes containing biquinoline ligands are of significant interest due to their potential applications in various fields, including photochemistry and catalysis. The interaction between the metal d-orbitals and the π-system of the biquinoline ligand gives rise to unique electronic transitions and molecular orbital arrangements.

Characterization of Metal-to-Ligand Charge Transfer (MLCT) Transitions

A hallmark of many transition metal complexes with diimine ligands like biquinoline is the presence of Metal-to-Ligand Charge Transfer (MLCT) transitions. wikipedia.org These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-based π* orbital. In this compound complexes, these MLCT bands are typically observed in the visible region of the electronic absorption spectrum and are responsible for the often intense colors of these compounds. wikipedia.orgbath.ac.uk

The energy of the MLCT transition is sensitive to several factors, including the nature of the metal ion, its oxidation state, and the specific conformation of the this compound ligand. For example, distortions from planarity in the biquinoline ligand can lead to a blue-shift (higher energy) of the MLCT absorption maximum. acs.orgresearchgate.net In some ruthenium and rhenium complexes, the decay of intraligand excited states populates the Re(I) to biquinoline charge transfer excited states. researchgate.net The study of these transitions provides valuable insights into the electronic communication between the metal and the ligand. wayne.edu

| Complex | MLCT Absorption Maximum (λ_max) | Reference |

| [Cu(2,2'-biquinoline-4,4'-dicarboxylic acid)2] | 564 nm | bath.ac.uk |

| fac-[Re(biq)(CO)3(PNI-py)]+ | Varies with diimine ligand | nih.gov |

| [Ru(biq)2(dpb)]2+ | - | nih.gov |

This table provides examples of MLCT absorption maxima for different biquinoline complexes. The exact values can vary depending on the solvent and other experimental conditions.

Investigation of Ligand-Based Electronic Transitions (e.g., π→π, n→π)

In addition to MLCT transitions, this compound metal complexes also exhibit electronic transitions that are primarily localized on the ligand itself. These include π→π* and n→π* transitions. The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically observed in the ultraviolet region of the spectrum and are generally more intense than MLCT bands. bath.ac.uknih.gov

The n→π* transitions, corresponding to the promotion of an electron from a non-bonding orbital (primarily on the nitrogen atoms) to a π* antibonding orbital, are generally weaker and can sometimes be obscured by the more intense π→π* or MLCT absorptions. The energies of these ligand-based transitions can be influenced by coordination to a metal ion. For instance, complexation can cause shifts in the absorption bands compared to the free ligand. semanticscholar.org In some iridium(III) complexes, strong ligand-localized 1π,π* transitions are mixed with ligand-to-ligand charge transfer (1LLCT) and metal-to-ligand charge transfer (1MLCT) transitions. nih.gov

| Transition Type | Typical Wavelength Region | Description |

| π→π | Ultraviolet | Excitation from a π bonding to a π antibonding orbital. bath.ac.uknih.gov |

| n→π | Ultraviolet/Visible | Excitation from a non-bonding to a π antibonding orbital. |

| Intraligand Charge Transfer (ILCT) | Visible | Charge transfer within the biquinoline ligand, sometimes mixed with MLCT/LLCT. nih.gov |

This table summarizes the types of ligand-based electronic transitions observed in this compound complexes.

Analysis of Molecular Orbitals and Energy Levels (e.g., HOMO, LUMO, Energy Gap)

Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the molecular orbitals (MOs) and energy levels of this compound metal complexes. nih.govresearchgate.netscienceopen.com These calculations provide a detailed picture of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In many this compound complexes, the HOMO is predominantly metal-based, while the LUMO is localized on the π* system of the biquinoline ligand. nih.govscienceopen.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of the complex. nih.govscienceopen.com For instance, a smaller HOMO-LUMO gap generally corresponds to a lower energy for the lowest electronic transition, often the MLCT transition.

The nature of the metal, its oxidation state, and the specific substituents on the biquinoline ligand can all significantly impact the energies of the HOMO and LUMO and the magnitude of the energy gap. nih.govlibretexts.org For example, DFT studies on a Cu(I) biquinoline dye showed a HOMO-LUMO energy gap of 3.146 eV. nih.govscienceopen.com The molecular orbital energy levels are crucial for determining the suitability of these complexes for applications such as dye-sensitized solar cells. researchgate.net

| Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

| Cu(I) biquinoline dye | -6.240 | -3.094 | 3.146 | nih.govscienceopen.com |

This table presents calculated HOMO, LUMO, and energy gap values for a representative biquinoline complex.

Applications in Catalysis and Advanced Materials Science

Catalytic Applications

Detailed research on the direct application of 2,3'-biquinoline as a ligand in catalysis is limited in publicly available scientific literature. However, methods for its synthesis, which in themselves can involve catalytic processes, have been reported.

Homogeneous Catalysis with Biquinoline Ligands

There is a notable scarcity of published research on the use of this compound as a ligand in homogeneous catalysis for specific, well-established organic transformations.

Heterogeneous Catalysis Incorporating Biquinoline (e.g., MOF-based Catalysts)

Currently, there is no available scientific literature detailing the incorporation of this compound as a building block in heterogeneous catalysts such as metal-organic frameworks (MOFs). The development of MOFs has predominantly utilized the chelating 2,2'-biquinoline isomer due to its ability to form stable complexes with metal ions.

Specific Organic Transformations Catalyzed by Biquinoline Complexes

While the direct use of this compound complexes for catalysis is not well-documented, synthetic routes to obtain this compound derivatives have been explored. For instance, an iron-catalyzed three-component reaction of 2-methyl quinolines, anthranils, and N,N-dimethylacetamide (DMA) has been developed to synthesize a variety of 2,3'-biquinolines. In this process, DMA serves as a C1 source. nih.gov

A series of studies under the title "Investigations in this compound series" has described the synthesis of various derivatives. One such study reports the synthesis of 3-hetarylquinolines and their 1,4-dihydro derivatives from this compound precursors under the conditions of the Vilsmeier reaction. redalyc.orgmsu.ruscilit.comresearchgate.net Another publication in this series presents a method for synthesizing 2,3'-biquinolines through the cyclization of β-(2-quinolyl)-2-aminostyrenes with acid amides under Vilsmeier reaction conditions. osi.lv

Ligand Design Strategies for Enhanced Catalytic Performance

There is no available research focusing on ligand design strategies specifically for this compound to enhance its catalytic performance. The non-chelating nature of the 2,3'-isomer makes it a less intuitive choice for ligand design in catalysis compared to the 2,2'-isomer.

Advanced Materials Science Applications

Metal-Organic Frameworks (MOFs) Development Using Biquinoline Linkers

The development of metal-organic frameworks using this compound as an organic linker has not been reported in the scientific literature. The geometry of this compound does not lend itself as readily to the formation of porous, crystalline framework structures as the more linear and chelating 2,2'-biquinoline and its dicarboxylate derivatives. uobaghdad.edu.iqnih.govrsc.orgnih.govacs.orgacs.orgcore.ac.uk

Integration into Electronic and Photonic Materials

The unique structural and photophysical properties of this compound and its derivatives have positioned them as compelling candidates for integration into advanced electronic and photonic materials. cymitquimica.com These materials are fundamental to the development of next-generation technologies in fields such as information processing, telecommunications, and solar energy. indianbooksworldwide.com The biquinoline framework can be chemically modified to fine-tune its electronic characteristics, making it a versatile component in the design of materials with specific functions. cymitquimica.com

Research in electronic and photonic materials focuses on a wide array of substances, including semiconductors, conducting polymers, and nanostructured materials, which are essential for devices like LEDs, solar cells, and optical waveguides. indianbooksworldwide.combu.edu The incorporation of this compound derivatives into these materials can enhance their performance by leveraging the inherent properties of the biquinoline moiety, such as its ability to participate in charge-transfer processes and its notable optical characteristics. cymitquimica.com

The development of novel materials for electronic and photonic applications is a rapidly advancing field. researchgate.net Two-dimensional materials like graphene and transition metal dichalcogenides are being explored for their unique electronic and optical properties. opticsjournal.net The integration of biquinoline-based structures with these emerging materials could lead to hybrid systems with enhanced functionalities, opening new avenues for the design of high-performance electronic and photonic devices. cymitquimica.comopticsjournal.net

Role in Dye-Sensitized Solar Cells (DSSC)

Dye-sensitized solar cells (DSSCs) represent a promising technology for low-cost solar energy conversion. researchgate.netrsc.org The efficiency of these cells is heavily reliant on the properties of the sensitizer dye, which is responsible for absorbing light and injecting electrons into a semiconductor material, typically titanium dioxide (TiO2). researchgate.netnih.gov While ruthenium-based complexes have historically dominated the field, their high cost and environmental concerns have spurred the search for alternative materials. researchgate.netnih.gov

Copper complexes featuring biquinoline ligands have emerged as a viable and less expensive alternative to ruthenium dyes. researchgate.net Specifically, complexes utilizing 2,2′-biquinoline-4,4′-dicarboxylic acid have been synthesized and investigated for their potential in DSSCs. researchgate.netrsc.org These copper(I) biquinoline complexes exhibit strong absorption in the visible spectrum, a crucial characteristic for an effective sensitizer. rsc.org

Utilization in Polymeric Materials

Polymers containing heteroaromatic structures, such as biquinoline units, are a class of advanced materials known for their high thermal and chemical stability, as well as their excellent mechanical and film-forming properties. mdpi.com The incorporation of biquinoline moieties into the polymer backbone allows for the creation of materials with tailored properties for specific applications. cymitquimica.commdpi.com These polymers can be synthesized through various polymerization techniques, including solution and interfacial polymerization. sathyabama.ac.in

One notable application of biquinoline-containing polymers is in the development of membranes for separation processes. mdpi.com For instance, a polyester amide (PEA) containing biquinoline units has been synthesized and fabricated into dense membranes. mdpi.com These membranes have been tested for the separation of n-heptane from organic mixtures containing thiophene and methanol. mdpi.com

Furthermore, the biquinoline units within the polymer chain can act as ligands, forming coordination complexes with metal ions like copper(I). mdpi.com This results in the formation of a metal-polymer complex (PEA–Cu(I)) with a pseudo-crosslinked structure. mdpi.com This modification significantly alters the material's properties, leading to enhanced thermal stability and different transport characteristics in pervaporation processes. mdpi.com While the unmodified PEA membrane is effective for removing thiophene from n-heptane, the PEA–Cu(I) membrane shows superior performance in separating methanol from n-heptane. mdpi.com

Table 1: Properties of Biquinoline-Containing Polyester Amide (PEA) Membranes

| Property | PEA | PEA–Cu(I) |

| Morphology | Dense, non-porous | Dense, non-porous |

| Thermal Stability | High | Enhanced |

| Separation Application | Thiophene from n-heptane | Methanol from n-heptane |

| Structure | Linear Polymer | Pseudo-crosslinked Metal-Polymer Complex |

Supramolecular Architecture Design

Self-Assembly via Non-Covalent Interactions (e.g., π-π Stacking, C-H···Cl Interactions)

The rational design of supramolecular architectures relies on the precise control of non-covalent interactions. nih.govnih.gov In the context of this compound and its derivatives, interactions such as π-π stacking and hydrogen bonding play a crucial role in directing the self-assembly of molecules into well-defined structures. researchgate.netrsc.org

The planar aromatic nature of the biquinoline system facilitates significant π-π stacking interactions. rsc.org These interactions are evident in the crystal structure of copper(I) biquinoline complexes, where uncoordinated biquinoline molecules can form π-π stacking arrangements with coordinated ones. rsc.org The centroid-to-centroid distances in these stacked systems can be less than 3.6 Å, indicating a strong interaction. rsc.org

In addition to π-π stacking, other non-covalent forces such as hydrogen bonds are instrumental in building complex supramolecular assemblies. researchgate.net For example, in a copper(II) 2,2'-biquinoline-4,4'-dicarboxylate hydrate complex, hydrogen bonds between cations, anions, and water molecules lead to the formation of a porous self-assembled structure in the solid state. researchgate.net The interplay of these weak interactions can be modulated, for instance, by dehydration and rehydration, which in turn affects the material's properties like fluorescence. researchgate.net The study of these non-covalent interactions is essential for the bottom-up construction of functional materials with desired topologies and properties. oup.com

Construction of Dendrimeric and Polynuclear Supramolecular Structures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture. nih.govresearchgate.net The construction of dendrimers and other polynuclear supramolecular structures often involves the use of metal ions as branching centers and multidentate ligands to connect them. nih.gov Biquinoline derivatives, with their multiple coordination sites, are excellent candidates for use as ligands in the self-assembly of such complex structures. ias.ac.in

The synthesis of dendritic and polynuclear complexes based on ruthenium(II) and osmium(II) has been demonstrated using bridging ligands like 2,3-bis(2-pyridyl)pyrazine and terminal ligands such as 2,2'-biquinoline (biq). nih.govias.ac.in This modular approach allows for the creation of large, multi-metallic structures with varying arrangements of metal centers. nih.gov These polynuclear complexes often possess interesting redox and luminescent properties, making them suitable for applications in photochemical molecular devices. nih.govias.ac.in

The synthetic strategies employed are versatile, enabling the predetermined placement of different metals and ligands within the supramolecular framework. ias.ac.in This control over the composition and structure allows for the fine-tuning of the resulting material's properties, such as light absorption and energy migration pathways, which are critical for applications like solar energy harvesting. ias.ac.in

Table 2: Components of a Dendritic Polynuclear Complex

| Component | Example | Function |

| Metal Center | Ruthenium(II), Osmium(II) | Branching point, redox/luminescent activity |

| Bridging Ligand | 2,3-bis(2-pyridyl)pyrazine (2,3-dpp) | Connects metal centers |

| Terminal Ligand | 2,2'-Biquinoline (biq) | Caps the periphery of the dendrimer |

Molecular Recognition Phenomena Involving Biquinolines

Molecular recognition is a fundamental process in supramolecular chemistry where a host molecule selectively binds to a specific guest molecule. Biquinoline derivatives have been incorporated into larger host structures, such as bridged bis(β-cyclodextrin)s, to enhance their molecular recognition capabilities. acs.orgnankai.edu.cn

The molecular recognition properties of these biquinoline-bridged bis(β-cyclodextrin)s have been investigated with various steroids as guest molecules. acs.orgnankai.edu.cn The results from titration microcalorimetry and 2D NMR experiments have shown that these host molecules can form stable 1:2 inclusion complexes with steroids. acs.org The binding is driven by an enthalpy change and is accompanied by a small entropy loss. acs.org The presence of the biquinoline tether, especially when protonated, can enhance the binding affinity and selectivity through electrostatic interactions with the guest molecule. acs.org This demonstrates the potential of incorporating biquinoline moieties into host systems to create highly selective receptors for specific guest molecules.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,3'-Biquinoline and its derivatives in solution. ¹H and ¹³C NMR spectra provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound derivative, such as 3-methyl-2,2'-biquinoline, displays a complex pattern of signals in the aromatic region. For instance, in CDCl₃, the spectrum shows a doublet at 8.34 ppm (J = 8.4 Hz), a multiplet from 8.20-8.14 ppm, a singlet at 8.10 ppm, and a doublet at 8.08 ppm (J = 8.4 Hz), among other signals corresponding to the various protons on the quinoline rings. rsc.org The chemical shifts and coupling constants are instrumental in assigning each proton to its specific position on the biquinoline core.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. bhu.ac.in Due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C isotope, these spectra are often acquired with proton decoupling to simplify the spectrum to a series of single lines, where each line represents a unique carbon environment. bhu.ac.inlibretexts.org For example, in the ¹³C NMR spectrum of 2-methyl-3-(6-methylquinolin-2-yl)benzo[f]quinoline in CDCl₃, distinct signals are observed at δ (ppm) 157.9, 156.7, 146.0, 145.9, and so on, corresponding to the different carbon atoms in the molecule. rsc.org

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of complex spectra. These methods are particularly valuable for substituted biquinoline systems where the one-dimensional spectra can be crowded and difficult to interpret.

Interactive Data Table: ¹H NMR Data for a this compound Derivative

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 8.34 | d | 8.4 | Aromatic Proton |

| 8.20-8.14 | m | - | Aromatic Protons |

| 8.10 | s | - | Aromatic Proton |

| 8.08 | d | 8.4 | Aromatic Proton |

Note: This table is representative of data found for a substituted this compound derivative and is intended for illustrative purposes. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. unizulu.ac.za In this compound, the IR spectrum is characterized by absorption bands corresponding to C-H stretching and bending, as well as C=C and C=N stretching vibrations within the quinoline rings. orientjchem.org For instance, in complexes of 2,2'-biquinoline, vibrations associated with C=C, C=N, and ring vibrations are typically observed in the 1620-1400 cm⁻¹ region. orientjchem.org A positive shift in the C-H out-of-plane deformation bands can indicate a tightening of the aromatic ring upon complexation. orientjchem.org

Interactive Data Table: Characteristic IR Bands for Biquinoline Compounds

| Wavenumber (cm⁻¹) | Vibration Type | Reference |

| 1620-1400 | C=C, C=N, and ring vibrations | orientjchem.org |

| 850 | N-O bending (in N-oxide derivatives) | orientjchem.org |

| 450-360 | ν(Ln-N) and ν(Ln-O) (in Lanthanide complexes) | orientjchem.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectrum of this compound and its derivatives typically exhibits intense bands in the UV region, which are attributed to π-π* transitions within the aromatic quinoline rings. unizulu.ac.za For example, the absorption spectrum of 2,2'-biquinoline in solution shows distinct bands between 225-350 nm, with a prominent high-energy band around 261 nm. aau.edu.et The position and intensity of these bands can be influenced by substituents on the biquinoline core and the solvent polarity. aau.edu.etnsf.gov In metal complexes, additional bands corresponding to metal-to-ligand charge-transfer (MLCT) transitions may appear in the visible region. unizulu.ac.zacas.cz

Interactive Data Table: UV-Vis Absorption Data for a 2,2'-Biquinoline Derivative

| Wavelength (λmax, nm) | Solvent | Assignment | Reference |

| 261 | Solution | π-π* transition | aau.edu.et |

| 329 | Solution | Vibrational band | aau.edu.et |

| 340 | Solution | 0-0 band | aau.edu.et |

Mass Spectrometry (e.g., High-Resolution Electrospray Ionization Mass Spectrometry)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the confirmation of molecular formulas. For example, the HRMS (ESI) of a derivative of this compound, N-(2-(benzo[f]quinolin-3-yl)quinolin-6-yl)-N-methylformamide, showed a calculated m/z for [M+H]⁺ of 366.1237, with a found value of 366.1244, confirming its chemical formula. rsc.org

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. For this compound and its derivatives, this technique can reveal information about their excited states. Some biquinoline compounds exhibit fluorescence, and in certain environments, such as hydrogen-bonded polymeric matrices, long-lived emission attributed to room-temperature phosphorescence (RTP) can be observed. ias.ac.in The emission spectra of biquinoline derivatives can be influenced by factors such as the solvent, temperature, and the presence of metal ions. aau.edu.et For instance, the fluorescence spectrum of a 2,2'-biquinoline solution displays a broad band in the 325-450 nm region. aau.edu.et

X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray analysis can provide detailed information on bond lengths, bond angles, and intermolecular interactions. Studies have shown that 3,3'-biquinoline exists in a planar conformation in the solid state, which maximizes conjugation between the rings. nih.govcapes.gov.br In contrast, some substituted biquinolines may adopt non-planar conformations due to steric hindrance. nih.govcapes.gov.br For example, the crystal structure of a complex containing 2,2'-biquinoline, [FeCl₂(C₁₈H₁₂N₂)], reveals a distorted tetrahedral geometry around the iron atom. iucr.org

Interactive Data Table: Crystal Data for a 2,2'-Biquinoline Complex

| Parameter | Value | Reference |

| Formula | [FeCl₂(C₁₈H₁₂N₂)] | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P 2₁/n | iucr.org |

| a (Å) | 7.9777 (6) | iucr.org |

| b (Å) | 12.2268 (11) | iucr.org |

| c (Å) | 16.9904 (12) | iucr.org |

| β (°) | 102.899 (6) | iucr.org |

| V (ų) | 1615.5 (2) | iucr.org |

| Z | 4 | iucr.org |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound. For example, the elemental analysis of a copper(I) complex of 2,2'-biquinoline yielded results (C, 60.72%; H, 3.41%; N, 7.85%) that were in close agreement with the calculated values (C, 60.85%; H, 3.40%; N, 7.88%), confirming the proposed composition. researchgate.net

Theoretical and Computational Studies

Application of Quantum Chemical Methods (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical methods are instrumental in studying the electronic structure and properties of biquinoline derivatives. Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of many-body systems, making it suitable for determining optimized geometries and electronic characteristics of molecules. x-mol.netnih.gov For instance, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been successfully used to analyze the molecular geometry and spectroscopic data of related 2,2'-biquinoline systems. nih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate excited-state properties, such as electronic absorption spectra and the nature of electronic transitions. x-mol.netrsc.orgresearchgate.net This method is crucial for understanding the photophysical behavior of molecules, including phenomena like intramolecular charge transfer (ICT). rsc.org For example, TD-DFT has been employed to model the excited-state behavior and ligand-to-metal charge transfer in coordination complexes involving a derivative, 2,3'-biquinoline, 1'-oxide. Furthermore, computational approaches like molecular docking have been utilized to study the interactions of Schiff bases derived from 2',6-dichloro-[this compound]-4-carbohydrazide with biological targets.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, representing a stable conformation. researchgate.net This analysis is fundamental for understanding a molecule's properties and reactivity.

For bi-aryl systems like biquinolines, conformational analysis is particularly important due to the possibility of rotation around the single bond connecting the two quinoline rings. This rotation gives rise to different spatial arrangements known as conformers.

Investigations of Cis/Trans Conformers

The relative orientation of the nitrogen atoms in the two quinoline rings of biquinoline isomers can lead to cis and trans conformers. In the cis conformation, the nitrogen atoms are on the same side of the inter-ring C-C bond, while in the trans conformation, they are on opposite sides. Studies on the related 2,2'-biquinoline have shown the existence of both cis and trans structures, with the trans form often being more stable. aau.edu.et The presence and stability of these conformers can significantly influence the molecule's physical and chemical properties, including its ability to act as a ligand in coordination chemistry. aau.edu.etcanterbury.ac.nz For 3,3'-biquinoline, a planar, centrosymmetric (trans) conformation has been observed in the solid state. canterbury.ac.nz

Calculation of Rotational Barriers and Energy Minima

Electronic Structure Calculations

Electronic structure calculations provide fundamental information about the distribution of electrons within a molecule, which governs its chemical reactivity and spectroscopic properties.

Frontier Molecular Orbital Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxiapptec.comphyschemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. wuxiapptec.comresearchgate.net A smaller gap generally suggests that the molecule is more reactive. researchgate.net DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. researchgate.netscirp.org For instance, in a study of a triazole-derivatized quinoline, the HOMO was found to be delocalized over the triazole and phenyl rings, while the LUMO was localized on the quinoline moiety, with a calculated energy gap of 4.078 eV, indicating the potential for charge transfer. researchgate.net

Characterization of Charge Transfer Phenomena

Charge transfer (CT) is the movement of electron density from one part of a molecule to another, or between molecules. nih.gov In many biquinoline systems, particularly in their metal complexes, intramolecular charge transfer (ICT) or metal-to-ligand charge transfer (MLCT) transitions are responsible for their characteristic optical and electronic properties. rsc.orgnih.gov TD-DFT calculations are particularly effective for studying these phenomena by simulating electronic transitions and providing insights into their nature. rsc.orgresearchgate.net For example, in ruthenium(II) complexes with 2,2'-biquinoline, changes in metal-ligand bond lengths in the excited state, as calculated by DFT, are consistent with an MLCT character. nih.gov The analysis of HOMO and LUMO distributions can also provide qualitative insight into the direction of charge transfer upon electronic excitation.

Prediction and Rationalization of Photophysical Properties

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting and explaining the photophysical properties of complex organic molecules. These techniques allow for the calculation of key parameters that govern light absorption and emission processes.

Detailed research into derivatives of this compound, such as unsymmetrical bis-quinolin-3-yl chalcones, has utilized DFT calculations to understand their electronic characteristics. nih.gov These chalcones, which incorporate the this compound structural motif, possess a donor-acceptor-donor (D-A-D) core that facilitates intramolecular charge transfer (ICT), a key process for many photophysical applications. nih.gov The electronic and photophysical properties of these compounds can be modulated by altering the electron donor or acceptor groups within the molecular structure. nih.gov

DFT calculations at the B3LYP/6-31G(d) level have been employed to perform geometry optimization and to determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic absorption and emission properties. nih.gov From these orbital energies, various global reactivity descriptors can be calculated to further elucidate the electronic nature of the molecules. nih.gov

Experimental measurements of the absorption and emission spectra for these chalcone derivatives, combined with the computational data, provide a comprehensive understanding of their behavior. nih.gov The synthesized compounds show maximum absorption (λmax) between 215 nm and 290 nm, with the exact wavelength being influenced by solvent polarity in a phenomenon known as positive solvatochromism. rsc.org The introduction of strongly electron-withdrawing groups, such as a nitro group, can cause a significant blue shift in the absorption spectrum and lead to the quenching of fluorescence. rsc.org In contrast, other derivatives exhibit good quantum yields, making them promising candidates for applications as fluorescent dyes or probes. nih.gov The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is another important property. Most of the synthesized chalcone derivatives display large Stokes shifts, indicating significant vibrational relaxation in the excited state before fluorescence emission occurs. nih.gov

| Compound/Parameter | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electronegativity (eV) |

| Derivative A | -5.98 | -2.11 | 3.87 | 5.98 | 4.04 |

| Derivative B | -6.11 | -2.32 | 3.79 | 6.11 | 4.21 |

| Derivative C | -6.24 | -2.54 | 3.70 | 6.24 | 4.39 |

This table presents a sample of theoretical data calculated for representative bis-quinolin-3-yl-chalcone derivatives using the DFT/B3LYP/6-31G(d) method, illustrating how computational studies provide quantitative insights into the electronic properties that govern photophysical behavior. nih.gov

Elucidation of Reaction Pathways and Mechanisms

Computational chemistry is an indispensable tool for mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can construct detailed energy profiles that reveal the most likely mechanism for a given transformation.

One notable synthetic route to 2,3'-biquinolines involves an iron-catalyzed three-component reaction using 2-methyl quinolines, anthranils, and N,N-dimethylacetamide (DMA). researchgate.net A plausible mechanism for this annulation process has been proposed, outlining a sequence of steps including C(sp³)–H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation. researchgate.net The proposed pathway begins with the oxidation of DMA to form an iminium species. This species then reacts with the 2-methyl quinoline to generate a 2-vinylquinoline intermediate, which subsequently coordinates with the iron catalyst. The coordinated anthranil undergoes amination with the quinoline complex, followed by N-O bond cleavage. The reaction proceeds through intramolecular nucleophilic addition and dehydration to yield the final this compound product via an oxidation-aromatization step. researchgate.net Although this mechanism is proposed based on established reactivity principles, detailed DFT calculations would be required to validate the specific intermediates and transition states and to calculate the activation barriers for each step.

The Vilsmeier-Haack reaction is another important method utilized in the synthesis of derivatives such as [2,3′-biquinoline]-4-carboxylic acid. researchgate.netijpcbs.com This reaction typically involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). ijpcbs.comorganic-chemistry.org The general mechanism, which has been subject to theoretical investigation, proceeds via electrophilic aromatic substitution. researchgate.net The Vilsmeier reagent attacks the activated ring to form a σ-complex, which then loses a proton to restore aromaticity. The resulting α-chloro amine intermediate is subsequently hydrolyzed during the workup phase to yield the final aldehyde product. organic-chemistry.org The application of this reaction to quinoline precursors provides a key pathway to functionalized this compound structures. researchgate.net

Computational Design and Performance Prediction for Biquinoline-based Catalysts

The rational design of new catalysts is a primary goal of modern chemistry, and computational methods are at the forefront of this endeavor. By predicting how a molecule will behave in a specific role, researchers can screen large numbers of potential candidates in silico, saving significant time and resources compared to experimental trial-and-error.

In the context of this compound, computational studies have been employed to predict the performance of its derivatives as potential therapeutic agents that act on biological catalysts (enzymes). A recent study focused on newly synthesized [2,3′-biquinoline]-4-carboxylic acid analogs and evaluated their potential as antibacterial agents by targeting the E. coli DNA gyrase, a crucial bacterial enzyme. researchgate.net

Molecular docking, a powerful computational technique, was used to predict the binding affinity and interaction modes of these this compound derivatives within the active site of the enzyme. researchgate.net This method simulates the interaction between a small molecule (the ligand) and a macromolecular target (the receptor), calculating a scoring function to estimate the strength of the binding. The results of this in silico analysis showed that several of the synthesized compounds exhibited strong binding affinities, comparable to that of the known antibiotic ciprofloxacin, which was used as a reference. researchgate.net Specifically, compounds designated as 4 , 9 , and 10 in the study showed maximum binding affinities of -6.9, -6.9, and -7.9 kcal/mol, respectively, which were in good agreement with the experimentally observed in vitro antibacterial activity. researchgate.net

These computational predictions provide a rational basis for the observed biological activity and serve as a guide for future catalyst (inhibitor) design. By understanding the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—between the this compound derivatives and the amino acid residues in the enzyme's active site, researchers can design new analogs with modified functional groups to enhance binding affinity and, consequently, improve their performance as enzyme inhibitors. researchgate.net This approach highlights how computational performance prediction can accelerate the discovery of new, effective molecules for targeted applications. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。